PI3Kδ Binding Affinity: Trans-Amino-Alcohol vs. Des-Hydroxy Analogue
The trans-configured 4-(benzylamino)piperidin-3-ol scaffold (represented by the (3R,4R)/(3S,4S) racemate) exhibits measurable binding affinity to the PI3K p110δ/p85α isoform with a Ki of 84 nM, as reported in BindingDB from patent US8772480 [1]. In contrast, the structurally simpler 4-(benzylamino)piperidine, which lacks the 3-hydroxyl group, shows no reported PI3Kδ binding activity in the same database; its closest characterized kinase-related activity is PDE5 inhibition with an IC50 of 72 nM—a pharmacologically unrelated target [2]. The presence of the 3-hydroxyl substituent in the trans configuration appears to confer PI3Kδ recognition that is absent in the des-hydroxy analogue.
Des-hydroxy analogue: no PI3Kδ binding reported
| Evidence Dimension | PI3K p110δ/p85α binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 84 nM (trans racemic 4-(benzylamino)piperidin-3-ol scaffold) |
| Comparator Or Baseline | No PI3Kδ binding reported for 4-(benzylamino)piperidine (PDE5 IC50 = 72 nM instead) |
| Quantified Difference | Qualitative: PI3Kδ engagement present vs. absent; ~780-fold selectivity window over CYP3A4 (see Evidence Item 3) |
| Conditions | Inhibition of human N-terminal polyHis-tagged PI3K p110δ/p85α expressed in baculovirus-infected Sf9 cells using phosphatidylinositol-4,5-bisphosphate substrate (BindingDB assay) |
Why This Matters
For programs targeting PI3Kδ-mediated pathways, the 3-hydroxy-4-benzylamino trans scaffold provides a validated starting point with single-digit nanomolar potency that is simply not accessible from the des-hydroxy analogue, directly informing building block selection.
- [1] BindingDB BDBM50396814 (CHEMBL2170094): Ki 84 nM, PI3K p110δ/p85α. US8772480, compound 37. View Source
- [2] BindingDB BDBM50518228 (CHEMBL4445920): IC50 72 nM, rat lung PDE5. No PI3Kδ data available for 4-(benzylamino)piperidine. View Source
